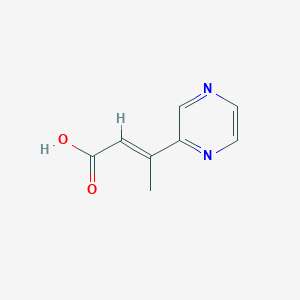

3-(Pyrazin-2-yl)but-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(E)-3-pyrazin-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H8N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-5H,1H3,(H,11,12)/b6-4+ |

InChI Key |

PWIXKAYTODDDDL-GQCTYLIASA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=NC=CN=C1 |

Canonical SMILES |

CC(=CC(=O)O)C1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrazin 2 Yl but 2 Enoic Acid and Analogues

General Synthetic Approaches to Pyrazine (B50134) Carboxylic Acids

The formation of the pyrazine core is a critical step in the synthesis of the target molecule. Several classical and modern methods are employed to construct this heterocyclic system.

Condensation Reactions in Pyrazine Synthesis

Condensation reactions are a cornerstone of pyrazine synthesis. A common and industrially significant method involves the reaction of ethylenediamine (B42938) with vicinal diols. nih.gov Another well-established route is the condensation of α-dicarbonyl compounds with 1,2-diaminoalkanes, which initially forms a dihydropyrazine (B8608421) derivative that is subsequently oxidized to the aromatic pyrazine. youtube.com For instance, the condensation of an α-dicarbonyl compound with a straight-chain hydroxamic acid can yield pyrazine cyclic hydroxamic acids. gla.ac.uk

Furthermore, substituted pyrazine-2-carboxylic acids can be activated, for example, by conversion to their corresponding acid chlorides, and then condensed with various amines, such as substituted anilines, to form a diverse range of pyrazine amides. mdpi.com This highlights the versatility of condensation reactions in functionalizing the pyrazine core.

Ring Closure Strategies for Pyrazine Ring Formation

Ring closure strategies offer another powerful avenue to pyrazine derivatives. These methods often involve the formation of key acyclic intermediates that subsequently cyclize to form the pyrazine ring. One such strategy involves the reaction of an α-aminocarbonyl compound with another α-aminocarbonyl molecule, which dimerizes to form a 2,5-dihydropyrazine. This intermediate can then be oxidized to the corresponding pyrazine. researchgate.net

A notable example of a ring-closing strategy is the relay ring-closing metathesis (RCM), which has been effectively used in the synthesis of complex molecules containing bicyclic systems. nih.govnih.gov While not directly forming a simple pyrazine, this strategy demonstrates the power of ring closure in complex heterocyclic synthesis. Additionally, sequential ring-opening and ring-closing reactions have been developed to transform other heterocyclic systems, like pyridines, into different aromatic structures, showcasing the innovative approaches to ring formation. researchgate.net A rhodium(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds provides a novel route to 1,2-dihydropyrimidines, which are structurally related to pyrazines. acs.org

Metal-Catalyzed Routes for Pyrazine Derivatives

Transition metal-catalyzed reactions have become indispensable for the functionalization and synthesis of pyrazine derivatives. rsc.org These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used to introduce various substituents onto the pyrazine ring. rsc.org For example, the Suzuki coupling of bromopyrazines with boronic acids is a common method for C-C bond formation. rsc.org Similarly, Negishi coupling of halopyrazines with organozinc reagents, often catalyzed by palladium or nickel complexes, allows for the introduction of alkyl and aryl groups. rsc.org

More recently, direct C-H activation has emerged as a powerful tool for pyrazine functionalization, avoiding the need for pre-functionalized starting materials. rsc.org Manganese-catalyzed dehydrogenative coupling of 2-amino alcohols represents an atom-economical and environmentally friendly method for synthesizing 2,5-substituted pyrazines, producing only water and hydrogen gas as byproducts. nih.govacs.org

Approaches to Alpha, Beta-Unsaturated Carboxylic Acids

The synthesis of the α,β-unsaturated carboxylic acid side chain is the second key aspect of forming 3-(Pyrazin-2-yl)but-2-enoic acid. Various methods are available for creating the carbon-carbon double bond in conjugation with the carboxylic acid group.

Michael Addition Reactions in Butenoic Acid Synthesis

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org While typically used to form saturated adducts, the principles of reactivity can be applied in strategies leading to unsaturated systems. For instance, the reaction of a resonance-stabilized carbanion, such as those derived from malonic esters, with an activated olefin is a classic example of a Michael addition. organic-chemistry.org

The reaction is thermodynamically controlled and can be catalyzed by bases, acids, or even enzymes. The versatility of the Michael addition allows for the use of a wide range of nucleophiles and acceptors, making it a powerful tool in the construction of complex organic molecules. researchgate.net

Dehydrogenation and Olefinic Bond Formation Strategies

Dehydrogenation of saturated carboxylic acids and their derivatives is a direct and practical approach to synthesizing α,β-unsaturated carbonyl compounds. taylorfrancis.comresearchgate.net This transformation can be achieved using various catalytic systems.

Palladium-based catalysts are commonly employed for the α,β-dehydrogenation of carboxylic acids and esters. organic-chemistry.orgresearchgate.net For example, a simple system of palladium(II) acetate (B1210297) and pyridine (B92270) under an oxygen atmosphere can effectively dehydrogenate saturated carboxylic acids. researchgate.net Another approach involves the generation of a zinc enolate from an ester, followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org

Transition-metal-free methods have also been developed. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can catalyze the dehydrogenation of carboxylic acids. patsnap.com Furthermore, a radical-based α,β-dehydrogenation of saturated amides under mild conditions has been reported, expanding the scope of these transformations. organic-chemistry.org A method involving cerium(III) chloride and sodium iodide can be used for the dehydration of β-hydroxy esters to yield (E)-α,β-unsaturated esters. organic-chemistry.org

Specific Synthetic Pathways for this compound

The creation of this compound involves specific chemical reactions designed to assemble the molecule from simpler precursors.

Development of Novel Synthetic Routes

The development of new synthetic methods is crucial for accessing complex molecules efficiently. While specific novel routes for this compound are not extensively detailed in the provided results, the synthesis of related pyrazine derivatives offers insights. For instance, novel pyrazine-2-carboxylic acid derivatives have been synthesized using propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent. rjpbcs.com This approach involves the reaction of substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P and diisopropylethylamine in an inert atmosphere. rjpbcs.com Another innovative approach involves a [3 + 2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones, catalyzed by copper(II), to produce 4-(pyrazol-4-yl) butanoic acid derivatives, which shares a similar butanoic acid backbone.

Multi-Step Synthesis Considerations

The synthesis of this compound and its analogs often requires a multi-step approach. A common strategy for synthesizing pyrazine derivatives involves the initial synthesis of a core intermediate, such as pyrazine-2-carboxylic acid hydrazide, which is prepared from pyrazine-2-carboxylic acid through esterification followed by hydrazinolysis. minia.edu.eg This intermediate can then be further modified. For example, condensation with appropriate aldehydes or ketones can yield hydrazone derivatives. minia.edu.eg Similarly, the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids starts from pyrazine-2,3-dicarboxylic anhydride, which is reacted with a substituted aniline (B41778) to form the desired product. nih.gov These examples highlight the necessity of carefully planned multi-step sequences to achieve the final complex molecule.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing product yield and purity. Systematic variation of parameters such as solvents, temperature, and catalysts is a common practice. For instance, in the synthesis of pyrazole (B372694) based pyrido[2,3-d]pyrimidine-diones, various conditions were tested to find the optimal ones for a five-component reaction. In another example, the synthesis of 5-(pyrazol-4-yl) pentanoic acid and 4-(pyrazol-4-yl) butanoic acid derivatives was optimized by screening different solvents, with acetonitrile (B52724) being identified as the best, providing a 76% product yield. The optimization process can be systematically tabulated to compare the efficacy of different conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OAc)2 | Dioxane | 100 | 45 |

| 2 | Cu(OTf)2 | Toluene | 110 | 52 |

| 3 | CuI | Acetonitrile | 80 | 76 |

| 4 | FeCl3 | DCM | RT | 30 |

This table represents a hypothetical optimization of a reaction leading to a butanoic acid derivative, illustrating the process of varying catalysts and solvents to improve yield.

Synthesis of Structural Analogues and Precursors

The availability of suitable starting materials is critical for the synthesis of the target compound and its analogs. Pyrazine-2-carboxylic acid and butanoic acid derivatives are key building blocks in this context.

Pyrazine-2-carboxylic Acid Derivatives as Building Blocks

Pyrazine-2-carboxylic acid and its derivatives are versatile precursors for more complex molecules. They can be synthesized through various methods, including the Yamaguchi esterification, which avoids the use of harsh reagents like thionyl chloride. researchgate.net In this method, a mixed anhydride is formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of DMAP to form the ester. researchgate.net Pyrazine-2-carboxylic acid can also be converted to its hydrazide, which serves as a key intermediate for the synthesis of a variety of derivatives, including hydrazones and thiosemicarbazides. minia.edu.eg Furthermore, homolytic aroylation of the pyrazine nucleus with aromatic carbaldehydes can afford 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) of 2,3-diaminopyrazine (B78566) with an aldehyde and an isocyanide offers a one-pot synthesis of imidazo[1,2-a]pyrazin-8-amines, which are structurally related to the pyrazine core.

| Precursor | Reagents | Product |

| Pyrazine-2-carboxylic acid | 2,4,6-trichlorobenzoyl chloride, Alcohol, DMAP | Pyrazine-2-carboxylic acid ester researchgate.net |

| Pyrazine-2-carboxylic acid | SOCl2, Hydrazine hydrate (B1144303) | Pyrazine-2-carboxylic acid hydrazide minia.edu.eg |

| Pyrazine | Aromatic carbaldehyde, FeSO4, H2O2 | 5-Aroylpyrazine-2-carboxylic acid nih.gov |

| 2,3-Diaminopyrazine | Aldehyde, Isocyanide, Sc(OTf)3 | Imidazo[1,2-a]pyrazin-8-amine |

This table summarizes various synthetic transformations starting from pyrazine-2-carboxylic acid and related compounds.

Butanoic Acid Derivatives as Synthetic Precursors

Butanoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org Butyric acid itself can be converted into various derivatives such as amides, esters, anhydrides, and chlorides, with butyryl chloride being a common intermediate. wikipedia.org More complex butanoic acid derivatives can be synthesized through various reactions. For example, 4-substituted-3-alkoxy-2-butenoic acid esters can be prepared by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoate with phenols or naphthols. yu.edu.jo Another approach involves the condensation of a pyrimidine (B1678525) derivative with a suitable butanoic acid derivative to form a more complex molecule. ontosight.ai The synthesis of 2-substituted cyclobutanones can be achieved through a Suzuki reaction of bromocyclobutenyl diethyl phosphate (B84403) with boronic acids, followed by dephosphorylation, which can then potentially be transformed into butanoic acid derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" of the molecule.

The FTIR spectrum of pyrazine (B50134) carboxylic acids is characterized by specific absorption bands that correspond to the vibrations of their constituent bonds and functional groups. For pyrazine carboxylic acids, the presence of an intramolecular hydrogen bond between the pyrazine nitrogen and the carboxylic acid group significantly influences the spectrum. jst.go.jpcolab.ws

Key characteristic absorptions in the FTIR spectra of pyrazine carboxylic acids include:

Broad absorption bands often observed around 2450 cm⁻¹ and 1900 cm⁻¹, which are indicative of strong hydrogen bonding. jst.go.jp

The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically found in the region of 1735–1715 cm⁻¹. ias.ac.in

Absorptions for the in-plane deformation of the O-H group and the C-O stretching vibration are expected around 1340–1300 cm⁻¹ and 1310–1260 cm⁻¹, respectively. jst.go.jpcolab.ws

Table 1: Characteristic FTIR Bands for Pyrazine Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Hydrogen Bonded) | ~2450 (broad) |

| C=O Stretch | 1735–1715 |

| O-H In-plane Bend | 1340–1300 |

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of a compound like 3-(Pyrazin-2-yl)but-2-enoic acid would be analyzed by considering the vibrations of the pyrazine ring, the but-2-enoic acid substituent, and the interactions between them. optica.org The assignments are often based on correlations with the spectra of related molecules like pyrazine, methyl-pyrazine, and pyrazinoic acid. optica.org

For substituted pyrazines, the vibrational modes of the ring are sensitive to the position and nature of the substituents. optica.org For instance, certain ring breathing modes and C-H bending vibrations can be identified in the Raman spectrum, providing structural insights. The changes observed in the vibrational spectra when a ligand, such as a pyrazine carboxylic acid, coordinates to a metal ion can also be used to determine the mode of coordination. researchgate.net

Table 2: Expected Regions for Vibrational Modes in FT-Raman of a Substituted Pyrazine

| Vibrational Mode | Expected Wavenumber Region (cm⁻¹) |

|---|---|

| Pyrazine Ring Breathing | ~1016 (unsubstituted, shifts with substitution) |

| C-H In-plane Bending | 1250–1100 |

| Ring Out-of-plane Bending | 800-700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound would display distinct signals for each non-equivalent proton in the molecule. The chemical shifts of the pyrazine ring protons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituent. nih.govholzer-group.at In general, protons on a pyrazine ring appear as singlets or part of a coupled system in the aromatic region of the spectrum. researchgate.netchemicalbook.com The protons of the but-2-enoic acid chain, including the vinyl and methyl protons, would have characteristic chemical shifts and coupling patterns.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.5 - 9.0 | Multiplet |

| Vinyl-H | 6.0 - 7.5 | Singlet or Doublet |

| Methyl-H (CH₃) | 2.0 - 2.5 | Singlet or Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. docbrown.info For this compound, separate signals would be expected for the pyrazine ring carbons, the carboxylic acid carbon, the two carbons of the double bond, and the methyl carbon. The chemical shifts of the pyrazine carbons are typically in the range of 140-160 ppm. nih.govholzer-group.at The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine Ring Carbons | 140 - 160 |

| Carboxylic Acid Carbon (C=O) | 165 - 180 |

| Vinylic Carbons (C=C) | 120 - 140 |

Two-dimensional NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule. nih.govholzer-group.at

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of which proton is bonded to which carbon in the pyrazine ring and the butenoic acid chain.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and functional groups. For example, an HMBC spectrum could show correlations from the methyl protons to the vinylic carbons and the pyrazine ring, confirming the attachment of the butenoic acid moiety to the pyrazine ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus fully elucidating the structure of this compound. nih.govholzer-group.at

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For pyrazine derivatives, including this compound, mass spectrometry is a key tool for confirmation of identity and purity.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of pyrazine derivatives in various matrices. nih.gov In a typical LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) system. The components of the sample are separated on a column, such as a C18 column, based on their physicochemical properties. nih.gov

As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, typically generating protonated molecules [M+H]⁺ in positive ion mode. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the eluting compound. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion is selected, fragmented, and one or more product ions are monitored, a technique known as multiple reaction monitoring (MRM). nih.gov This approach provides high sensitivity and selectivity for the quantification of pyrazines. nih.gov While specific LC-MS studies on this compound are not detailed in the provided sources, the methodology is widely applied for the characterization and quantification of analogous pyrazine and pyrazole (B372694) derivatives. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, serving as a powerful tool for confirming its chemical formula. For this compound, with a molecular formula of C₈H₈N₂O₂, the theoretical monoisotopic mass is 164.05858 Da. uni.lu

HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental composition. The technique can also distinguish between ions of the same nominal mass but different elemental formulas. In addition to the protonated molecule [M+H]⁺, other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed, and their exact masses can also be used for formula confirmation. uni.lu The fragmentation pattern under HRMS conditions can also be analyzed to provide further structural elucidation.

Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound Data predicted using CCSbase. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 165.06586 | 133.3 |

| [M+Na]⁺ | 187.04780 | 140.9 |

| [M-H]⁻ | 163.05130 | 132.9 |

| [M+K]⁺ | 203.02174 | 138.8 |

| [M+H-H₂O]⁺ | 147.05584 | 126.3 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

Aromatic nitrogen-containing heterocyclic molecules like pyrazine exhibit characteristic absorption bands in the UV-Vis region. These absorptions correspond to two primary types of electronic transitions: π→π* and n→π*. montana.edu

The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. montana.edu For pyrazine systems, these intense absorptions are generally observed in the 220–270 nm range. researchgate.net

The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. montana.edu In pyrazine, which has two nitrogen atoms, these transitions are orbitally degenerate. capes.gov.br They are lower in energy and symmetry-forbidden to a degree, resulting in weaker absorption bands at longer wavelengths, typically in the 290–380 nm region. montana.eduresearchgate.net The substitution of the pyrazine ring with a but-2-enoic acid group is expected to influence these transitions, likely causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The polarity of the solvent can also significantly impact the position of these absorption bands. montana.edu

Table 2: Typical Electronic Transitions in Pyrazine Derivatives

| Transition Type | Typical Wavelength Range | Intensity |

| π→π | 220–270 nm | High |

| n→π | 290–380 nm | Low |

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is excited to a higher electronic state, and then emits a photon as it returns to the ground state. Many pyrazine derivatives exhibit fluorescence. acs.org The emission properties are highly dependent on the molecular structure and its environment.

Studies have shown that pyrazine-based compounds can have fluorescence emissions that span the visible spectrum, from blue to yellow. acs.org It has been demonstrated that incorporating a pyrazine ring in place of a benzene (B151609) ring can act as a more efficient luminophore, leading to red-shifted and enhanced photoluminescence. acs.org This effect is attributed to factors such as a smaller energy gap for the lowest-energy π–π* transition in pyrazine compared to pyridine (B92270). semanticscholar.org

Furthermore, the fluorescence of pyrazine systems can be modulated by external factors. For instance, the emission characteristics of certain cyclometallated gold(III) pincer complexes based on pyrazine can be altered by protonation or the presence of other metal ions. semanticscholar.org Other pyrazine-based sensors have been developed that exhibit a significant increase in fluorescence intensity upon binding to specific ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com While specific fluorescence data for this compound is not available in the search results, the general photophysical behavior of pyrazine systems suggests it has the potential to be fluorescent, with emission properties influenced by its conjugated side chain and solvent environment.

Computational Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the fundamental properties of 3-(Pyrazin-2-yl)but-2-enoic acid, from its three-dimensional shape to its electronic characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, are commonly used for this purpose. nih.govbrieflands.comox.ac.uk

The molecule possesses several rotatable bonds, leading to different conformers. Key rotations include the bond connecting the pyrazine (B50134) ring to the butenoic acid chain and the orientation of the carboxylic acid group. The (E) and (Z) isomers of the but-2-enoic acid moiety represent significant energy minima. Computational studies can predict the relative stability of these conformers. For instance, the (E)-isomer is typically found to be more stable due to reduced steric hindrance. The planarity between the pyrazine ring and the conjugated system is crucial for electronic delocalization.

Table 1: Representative Calculated Relative Energies of Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (E-isomer) | Trans configuration across the C=C bond. | 0.00 (most stable) |

| 2 (Z-isomer) | Cis configuration across the C=C bond. | 3.5 - 5.0 |

| 3 (Rotamer) | Rotation around the pyrazine-carbon bond. | 1.5 - 2.5 |

Note: Data is illustrative, based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not widely published.

The optimization process confirms the stability of the planar structure, which is essential for the molecule's electronic properties. mdpi.comarxiv.org

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations help in the assignment of experimental spectra. For polyatomic molecules, theoretical analysis is crucial for interpreting complex vibrational states, including potential anharmonic resonances. researchgate.net

The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. researchgate.net Key vibrational modes for this compound include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, C-N stretching modes within the pyrazine ring, and the O-H stretch.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3550 (monomer), ~3100 (dimer) | 3500-3700 (free), 2500-3300 (H-bonded) |

| C=O (Carboxylic Acid) | Stretching | ~1750 | 1700-1725 (conjugated) |

| C=C (Alkene) | Stretching | ~1640 | 1620-1680 |

| C=N/C=C (Pyrazine) | Ring Stretching | ~1580, ~1530 | 1400-1600 |

Note: Predicted values are representative and depend on the specific computational method and basis set used. nih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. nih.gov The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. researchgate.netirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. rsc.org For this compound, the HOMO is expected to be distributed over the π-system of the butenoic acid and the pyrazine ring, while the LUMO is likely concentrated on the electron-deficient pyrazine ring and the carboxylic acid group. The electron-withdrawing nature of the pyrazine ring is expected to lower the energy of the LUMO. researchgate.netmdpi.com

Table 3: Representative Frontier Orbital Data

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| ΔE (Gap) | ELUMO - EHOMO | 4.4 |

Note: These values are illustrative, calculated using DFT methods, and provide insight into the molecule's electronic character. irjweb.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would show significant negative potential around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carboxylic acid, indicating these are the primary sites for electrophilic interaction. nih.govbrieflands.com The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for hydrogen bonding and nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and stabilizing interactions, such as hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. rsc.org

In this compound, significant intramolecular interactions are expected. These include the hyperconjugative interaction between the π orbitals of the pyrazine ring and the π* antibonding orbitals of the C=C double bond, which contributes to the stability of the conjugated system. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 4: Representative NBO Analysis of Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C=C)alkene | π*(C=N)pyrazine | ~15-20 | π-system conjugation |

| π(C=N)pyrazine | π*(C=C)alkene | ~10-15 | π-system conjugation |

| LP(O)carbonyl | π*(C=C)alkene | ~5-8 | Hyperconjugation |

Note: E(2) values are illustrative, representing the stabilization energy from donor-acceptor interactions. nih.govrsc.org

Photochemical Reaction Pathways and Excited State Dynamics

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to explore the behavior of molecules in their electronic excited states. This is crucial for understanding photochemical reactions. For pyrazine and its derivatives, photochemical transformations are known to be complex, often involving transitions through conical intersections, which are points where potential energy surfaces cross, allowing for very fast, radiationless decay back to the ground state. acs.orgnih.gov

For this compound, potential photochemical pathways include:

E/Z Isomerization: Excitation to an excited state (e.g., S1 or T1) can lead to rotation around the C=C double bond, converting the more stable (E)-isomer to the (Z)-isomer.

Ring-Opening/Rearrangement: Pyrazine itself can undergo photochemical rearrangement to pyrimidine (B1678525). The substituents on the ring can influence the probability and outcome of such reactions. acs.org

Decarboxylation: Photochemical excitation can sometimes induce the loss of CO2 from the carboxylic acid group.

These pathways are investigated by mapping the potential energy surfaces of the excited states to identify transition states and predict photoproducts.

Conical Intersections in Pyrazine Photoisomerization

Theoretical studies on pyrazine and its derivatives have highlighted the critical role of conical intersections in their photochemical transformations. acs.org Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing highly efficient pathways for non-radiative decay from an excited state back to the ground state. acs.org This mechanism is fundamental to understanding the photoisomerization processes in these molecules.

In the case of pyrazine derivatives, upon photoexcitation, the molecule can move from the Franck-Condon region to a conical intersection, which facilitates the transformation into an isomer, such as a pyrimidine. acs.org The general reaction path for pyrazine photoisomerization is understood to proceed from the initial pyrazine structure, through a conical intersection, to the resulting photoproduct. acs.org While direct studies on this compound are not extensively documented, the behavior of the pyrazine core suggests that its photoisomerization would likely follow a similar pathway involving benzvalene-type intermediates, which are common in the photoisomerization of six-membered heterocyclic compounds. mdpi.com

Nonadiabatic Reaction Pathways

Nonadiabatic reaction pathways are intimately linked to the concept of conical intersections. These pathways describe reactions that involve transitions between different electronic potential energy surfaces. acs.org For pyrazine and its derivatives, the passage through a conical intersection allows for a rapid, radiationless decay from an excited state, completing the phototransposition process on the ground-state potential energy surface. acs.org

The study of nonadiabatic dynamics in pyrazine has been a subject of significant research, often serving as a benchmark for theoretical models. researchgate.netresearchgate.net These simulations track the evolution of the molecule's wavepacket as it moves through regions of strong coupling between electronic states. rsc.org The application of trajectory-based nonadiabatic molecular dynamics, which can be performed without the explicit calculation of nonadiabatic coupling elements in certain cases, has enhanced the ability to simulate such complex processes in molecules like azobenzene, providing a framework that could be extended to pyrazine derivatives. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are employed to understand the dynamic behavior of molecules over time. For pyrazine-containing compounds, MD simulations can reveal how the molecule interacts with its environment and how its structure fluctuates. For instance, MD simulations have been used to explore the binding modes of pyrazole-containing imide derivatives with protein targets, providing insights into their interactions at a molecular level. nih.govresearchgate.net Although not specific to this compound, these studies demonstrate the utility of MD in elucidating the conformational changes and intermolecular interactions that govern the behavior of related heterocyclic compounds. nih.gov

Quantum Chemical Calculations for Supramolecular Interactions

Quantum chemical calculations are essential for understanding the noncovalent interactions that dictate the formation of supramolecular assemblies. These interactions, while weaker than covalent bonds, are crucial in determining the crystal structure and properties of molecular solids. scielo.org.mxnih.gov

Energy Computations of Hydrogen Bonding

Hydrogen bonding is a key directional interaction in the supramolecular chemistry of pyrazine derivatives. nih.gov Computational models are used to calculate the energy of these interactions, providing a quantitative measure of their strength. For example, in studies of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, the energy of N-H···N hydrogen bonds was estimated to be approximately -8.25 kcal/mol. scielo.org.mx Similarly, the interaction energies of other non-covalent contacts like C-H···S and C-H···O have been quantified using theoretical models. scielo.org.mx These calculations are vital for understanding the stability of different crystal packing arrangements. shd-pub.org.rs

Table 1: Calculated Interaction Energies in a Pyrazine Derivative

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| N-H···N Hydrogen Bond | -8.25 scielo.org.mx |

| π···π Stacking | -3.83 scielo.org.mx |

| C-H···S Interaction | -3.00 scielo.org.mx |

This table is based on data for N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide and serves as an illustrative example of interaction energies in pyrazine-containing systems.

Electron Localization Function (ELF) and Noncovalent Interaction (NCI) Studies

The Electron Localization Function (ELF) and Noncovalent Interaction (NCI) analysis are powerful computational tools for visualizing and characterizing chemical bonding and intermolecular interactions. scielo.org.mx ELF provides a measure of electron localization, allowing for the identification of covalent bonds and lone pairs. jussieu.fr NCI analysis, on the other hand, visualizes regions of noncovalent interactions and characterizes them as attractive (like hydrogen bonds) or repulsive. doi.org

In studies of pyrazine carboxamide derivatives, combined ELF and NCI analyses have been used to visualize hydrogen bonding and other weak interactions that contribute to the supramolecular architecture. doi.org These methods can reveal the nature of π-π stacking interactions and other van der Waals forces that influence the crystal packing of pyrazine-based compounds. scielo.org.mx The insights gained from these computational analyses are crucial for the rational design of new materials with desired structural properties. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms Involving the Pyrazine (B50134) Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. um.edu.my This configuration significantly influences its electronic properties and, consequently, its reactivity.

The pyrazine ring is characterized as an electron-deficient system. This is due to the inductive electron-withdrawing effect of the two electronegative nitrogen atoms, which reduces the electron density of the ring carbons. youtube.com This inherent electron deficiency makes the pyrazine core generally resistant to electrophilic aromatic substitution. thieme-connect.de Reactions such as nitration, halogenation, and Friedel-Crafts acylation are typically not feasible without the presence of strong electron-donating groups on the ring. thieme-connect.de Furthermore, under acidic conditions, the lone pair electrons on the nitrogen atoms can be protonated, further deactivating the ring towards electrophilic attack. thieme-connect.deyoutube.com

Conversely, the electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution. um.edu.myyoutube.com While direct displacement of a hydrogen atom is uncommon, substitution occurs readily if a good leaving group (e.g., a halogen) is present on one of the carbon atoms. thieme-connect.de Nucleophiles will preferentially attack the electron-deficient carbon positions (2, 3, 5, and 6). um.edu.my A classic example of such reactivity is the Chichibabin reaction, where pyrazine reacts with sodium amide in liquid ammonia (B1221849) to yield 2-aminopyrazine. youtube.com

| Reaction Type | Reactivity on Pyrazine Core | Typical Conditions | Outcome |

| Electrophilic Attack | Low | Requires activating groups; strong acids deactivate the ring | Generally unreactive to standard electrophilic substitution (nitration, halogenation) thieme-connect.de |

| Nucleophilic Attack | High | Presence of a good leaving group; strong nucleophile (e.g., NaNH₂) | Substitution of leaving group or hydrogen (Chichibabin reaction) youtube.comthieme-connect.de |

The photoreactivity of the pyrazine core involves complex electronic transitions. Upon absorption of UV light, the pyrazine molecule is excited from its ground state to higher energy electronic states. Research into the photostability of pyrazine shows a rapid, radiationless decay process following photoexcitation. rsc.org After initial excitation to the bright B2u(ππ) state, the molecule undergoes an ultrafast decay (on the order of femtoseconds) to lower-lying dark states, specifically the B3u(nπ) and Au(nπ) states. The final decay back to the ground electronic state then occurs from the Au(nπ) state over a longer timescale. rsc.org This efficient internal conversion is a key aspect of pyrazine's photochemistry, though specific isomerization processes directly involving the ring in 3-(Pyrazin-2-yl)but-2-enoic acid are not widely documented.

Reactivity of the Butenoic Acid Moiety

The butenoic acid portion of the molecule contains two reactive sites: the carbon-carbon double bond and the carboxylic acid functional group.

The carbon-carbon double bond in the but-2-enoic acid side chain is part of an α,β-unsaturated system, being conjugated with the carbonyl group of the carboxylic acid. This conjugation polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic addition reactions (also known as Michael or conjugate addition). Nucleophiles can add to this electrophilic carbon, which is a common reaction pathway for α,β-unsaturated carbonyl compounds. ncert.nic.in Furthermore, the double bond can undergo standard electrophilic addition reactions typical of alkenes, where an electrophile adds across the bond, although the electronic nature of the pyrazine ring can influence the regioselectivity of this process.

The carboxylic acid group (–COOH) is one of the most versatile functional groups in organic chemistry, open to a wide array of transformations. rsc.orgsolubilityofthings.com These reactions are fundamental to derivatizing this compound. Key transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. wikipedia.org

Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents), produces an amide. wikipedia.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminium hydride. wikipedia.org

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. wikipedia.org

Decarboxylation: Under certain conditions, often catalyzed by transition metals, the carboxylic acid group can be removed as carbon dioxide. rsc.orgprinceton.edu

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') |

| Amide Formation | Amine (R'₂NH), Coupling Agent | Amide (R-CONR'₂) |

| Reduction | LiAlH₄ followed by H₂O | Primary Alcohol (R-CH₂OH) |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (R-COCl) |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt (R-COO⁻Na⁺) |

Derivatization for Enhanced Chemical Utility

The dual reactivity of this compound allows for targeted derivatization to modify its physicochemical properties or to synthesize more complex molecules. Strategies can focus on the pyrazine ring, the butenoic acid chain, or both.

For instance, the carboxylic acid functionality is a prime target for creating a library of derivatives. Converting the acid to various esters or amides can alter properties like solubility, stability, and biological activity. The resulting esters and amides are also valuable intermediates in their own right. wikipedia.org

Alternatively, reactions can be directed at the α,β-unsaturated system. The introduction of substituents via Michael addition can lead to a wide range of new structures with modified steric and electronic profiles. Combining these strategies—for example, by first creating an ester and then performing an addition reaction on the double bond—provides a powerful pathway for generating significant molecular diversity from a single starting compound.

Amide Bond Formation with Pyrazine Carboxylic Acids

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry and organic synthesis. hepatochem.com For this compound, this transformation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. While direct condensation of a carboxylic acid and an amine is possible, it generally requires high temperatures and results in the formation of water, which can make the reaction reversible. Therefore, coupling reagents are commonly employed to facilitate this process under milder conditions.

A common strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, an active ester, or a mixed anhydride (B1165640). hepatochem.com For instance, treatment of a pyrazine carboxylic acid with thionyl chloride can generate the corresponding acid chloride in situ. This highly reactive species can then readily react with an amine to form the desired amide. researchgate.net

A wide array of modern coupling reagents have been developed to streamline amide bond formation, minimizing side reactions and preserving stereochemical integrity where applicable. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium salts. hepatochem.compeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | General Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to the formation of insoluble urea (B33335) byproducts and may cause racemization if additives are not used. peptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Highly reactive and effective for coupling hindered amino acids with reduced racemization. peptide.com |

| Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Very efficient with fast reaction times and minimal racemization, especially with the addition of HOBt (Hydroxybenzotriazole). peptide.com |

In a typical procedure, the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (such as triethylamine (B128534) or diisopropylethylamine) are mixed in an appropriate aprotic solvent like dichloromethane (B109758) or dimethylformamide. The reaction progress is monitored, and upon completion, the amide product is isolated through standard workup and purification techniques. For example, the synthesis of various substituted amides of pyrazine-2-carboxylic acids has been reported through the condensation of the corresponding acid chloride with substituted anilines. mdpi.com While this example does not start with this compound, the general principle of activating the pyrazine carboxylic acid for amide formation is directly applicable.

Esterification Strategies

Esterification of this compound can be accomplished through several methods, with the choice of method often depending on the nature of the alcohol and the desired scale of the reaction.

The most classic method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, for example, by azeotropic distillation.

For more sensitive substrates or when using sterically hindered alcohols, alternative methods are often preferred. The use of coupling reagents, similar to those used in amide bond formation, can be effective. For example, DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. The Steglich esterification is a well-known example of this approach, which is particularly useful for the esterification of tertiary alcohols. rsc.org

Another strategy involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine (B92270). This method is generally very effective but may not be suitable for substrates with acid-sensitive functional groups.

The synthesis of α,β-unsaturated esters can also be achieved through other routes, such as the Horner-Wadsworth-Emmons reaction, which will be discussed in the context of stereochemical control. organic-chemistry.org

Table 2: Illustrative Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Reversible; best with excess alcohol. |

| Steglich Esterification | Alcohol, DCC/EDC, DMAP (catalyst) | Room temperature, aprotic solvent | Good for sterically hindered alcohols. researchgate.net |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine) | Often two steps, mild to moderate temperatures | Highly effective but generates stoichiometric waste. |

Derivatization Reagents and Optimization (e.g., Methyl Chloroformate)

Methyl chloroformate is a versatile reagent that can be used to activate carboxylic acids by forming a mixed anhydride. This mixed carboxylic-carbonic anhydride is more reactive than the parent carboxylic acid and can readily react with nucleophiles like amines or alcohols to form amides or esters, respectively. This method is often referred to as the mixed anhydride method . researchgate.nethighfine.com

The reaction of this compound with methyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine or triethylamine, at low temperatures would generate the corresponding mixed anhydride. This intermediate is typically not isolated but is reacted in situ with the desired nucleophile. researchgate.net

Reaction Scheme: Mixed Anhydride Formation and Subsequent Amidation

Activation: this compound + Methyl Chloroformate + Triethylamine → Mixed Anhydride Intermediate + Triethylammonium Chloride

Coupling: Mixed Anhydride Intermediate + Amine → Desired Amide + Methyl Alcohol + CO₂

An advantage of this method is that the byproducts, methyl alcohol and carbon dioxide, are easily removed from the reaction mixture. The choice of the chloroformate and the base can be optimized to suppress side reactions, such as the formation of urethane (B1682113) byproducts. For instance, using isobutyl chloroformate can sometimes lead to higher yields in peptide synthesis. highfine.com

This derivatization strategy is particularly useful in peptide synthesis and for the creation of libraries of amide or ester derivatives for screening purposes. The optimization of such a reaction would involve screening different bases, solvents, reaction temperatures, and the stoichiometry of the reagents to maximize the yield of the desired product and minimize the formation of byproducts.

Stereochemical Considerations in Reactions

The presence of a carbon-carbon double bond in this compound introduces the possibility of (E) and (Z) isomerism. Furthermore, reactions at the double bond can potentially create new stereocenters, making enantioselective transformations a key consideration.

Control of (E)/(Z) Isomerism in But-2-enoic Acid Derivatives

The stereochemistry of the double bond in this compound and its derivatives is crucial as it can significantly impact their biological activity and physical properties. The synthesis of this compound often involves olefination reactions where the control of (E)/(Z) isomerism is a primary concern.

One of the most common methods for constructing such α,β-unsaturated systems is the Wittig reaction , which involves the reaction of an aldehyde (in this case, pyrazin-2-yl) with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. masterorganicchemistry.com

Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-isomer. masterorganicchemistry.comresearchgate.net

Non-stabilized ylides (containing an alkyl group) typically lead to the (Z)-isomer, especially under salt-free conditions. masterorganicchemistry.comresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) esters, is another powerful tool for the stereoselective synthesis of alkenes and generally provides excellent selectivity for the (E)-isomer.

Table 3: Methods for Stereoselective Alkene Synthesis

| Reaction | Reagents | Predominant Isomer |

| Wittig Reaction (Stabilized Ylide) | Aldehyde, Ph₃P=CHCO₂R | (E) |

| Wittig Reaction (Non-stabilized Ylide) | Aldehyde, Ph₃P=CHR | (Z) |

| Horner-Wadsworth-Emmons Reaction | Aldehyde, (RO)₂P(O)CH₂CO₂R', Base | (E) |

| Still-Gennari Modification of HWE | Aldehyde, (CF₃CH₂O)₂P(O)CH₂CO₂R', KHMDS, 18-crown-6 | (Z) |

It is important to note that reaction conditions, such as the choice of solvent, temperature, and the presence of additives, can also influence the (E)/(Z) ratio. For instance, in some Wittig reactions, the presence of lithium salts can decrease the (Z)-selectivity. masterorganicchemistry.com In cases where a mixture of isomers is formed, they can often be separated by chromatographic techniques or crystallization.

Enantioselective Transformations

Enantioselective transformations of this compound and its derivatives would involve reactions that create one or more new stereocenters with a high degree of enantiomeric excess. The α,β-unsaturated carbonyl moiety is an excellent Michael acceptor, making enantioselective conjugate additions a prime strategy for introducing chirality.

Enantioselective Michael Addition: This reaction involves the addition of a nucleophile to the β-position of the α,β-unsaturated system. The use of chiral catalysts can direct the approach of the nucleophile to one face of the molecule, leading to the formation of one enantiomer in excess. Chiral organocatalysts, such as those derived from cinchona alkaloids or isothioureas, have been shown to be effective in catalyzing the enantioselective Michael addition of various nucleophiles to α,β-unsaturated esters and other carbonyl compounds. acs.org

For example, the conjugate addition of a malonate ester to an α,β-unsaturated ester can be catalyzed by a chiral isothiourea to give the corresponding adduct with high enantioselectivity. acs.org Similarly, enantioselective conjugate additions of organometallic reagents, such as organozinc or organocopper reagents, in the presence of a chiral ligand, can be employed.

Other Enantioselective Reactions:

Enantioselective Hydrogenation: The double bond can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce the corresponding saturated carboxylic acid with a stereocenter at the β-position.

Enantioselective Epoxidation: The double bond can be epoxidized using a chiral oxidant or a chiral catalyst to form a chiral epoxide.

Enantioselective Dihydroxylation: The double bond can be dihydroxylated using osmium tetroxide in the presence of a chiral ligand (e.g., a Sharpless ligand) to yield a chiral diol.

The development of such enantioselective transformations for this compound would be of significant interest for the synthesis of chiral building blocks for pharmaceutical applications.

Solid State and Supramolecular Chemistry

Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined using diffraction techniques.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of molecular and crystal structures. While a specific crystal structure for (2E)-3-(pyrazin-2-yl)but-2-enoic acid is not detailed in the provided search results, extensive research on related pyrazine (B50134) carboxylic acids provides significant insight into the expected structural features. nih.gov For instance, the crystal structures of pyrazinoic acid and its isomers have been analyzed to understand their self-assembly patterns. nih.gov Similarly, the structures of various multi-component molecular solids and cocrystals involving pyrazine derivatives have been elucidated using SC-XRD, revealing the noncovalent interactions that direct their assembly. rsc.orgacs.org

Studies on compounds like 2,6-bis(4'-carboxyphenyl)pyrazine have detailed their crystal structures, which consist of two-dimensional sheets formed through hydrogen bonding. missouristate.edu The analysis of pyrazine-2,3-dicarboxylic acid dihydrate also provides crucial information on how these molecules arrange in the solid state. researchgate.net The structural determination of related heterocyclic compounds, such as pyrazolo[1,5-c]quinazolines, has also been confirmed by single-crystal X-ray analysis. nih.gov

Table 1: Crystallographic Data for Selected Pyrazine Carboxylic Acid Systems

| Compound | Crystal System | Space Group | Key Lattice Parameters | Ref. |

|---|---|---|---|---|

| 2,6-bis(4'-carboxyphenyl)pyrazine dimethylsulfoxide complex | Triclinic | P-1 | a = 7.9933(8) Å, b = 10.7165(10) Å, c = 12.1337(12) Å, α = 66.385(2)°, β = 84.070(2)°, γ = 77.219(2)° | missouristate.edu |

| 2,6-bis(4'-hydroxyphenyl)pyrazine | Monoclinic | P21/c | a = 10.6107(13) Å, b = 14.6743(18) Å, c = 8.3772(10) Å, β = 104.982(2)° | missouristate.edu |

Powder X-ray diffraction (PXRD) is a vital tool for characterizing crystalline materials, particularly for the identification and analysis of cocrystals. researchgate.netul.ie This technique is instrumental in verifying the formation of a new crystalline phase and can be used to monitor the synthesis of cocrystals in real-time, for example, during mechanochemical grinding. nih.gov The development of PXRD quantification methods allows for the determination of the purity of cocrystals in the final product. researchgate.netul.ie

In the context of pharmaceutical development, where cocrystallization is a common strategy to improve the physical properties of active pharmaceutical ingredients (APIs), PXRD is used to confirm the structure of new cocrystals. nih.gov For instance, the crystal structure of a 1:1 cocrystal of carbamazepine (B1668303) and S-naproxen was solved using high-resolution synchrotron PXRD data. nih.gov This method is essential for studying cocrystals of pyrazine derivatives with other molecules, helping to understand their phase behavior and structural integrity. acs.orgnih.gov

Supramolecular Interactions and Self-Assembly

The assembly of pyrazine carboxylic acid molecules in the solid state is directed by a hierarchy of noncovalent interactions, with hydrogen bonding playing the most critical role.

Hydrogen bonds are the primary driving force for the formation of predictable supramolecular architectures in pyrazine carboxylic acid systems. nih.gov The interplay between the carboxylic acid group (a hydrogen bond donor and acceptor) and the nitrogen atoms of the pyrazine ring (hydrogen bond acceptors) leads to robust and often predictable patterns. nih.govnih.gov

In pyrazine monocarboxylic acids, the carboxylic acid group typically forms an O-H···N hydrogen bond with a nitrogen atom of the pyrazine ring of a neighboring molecule. nih.govresearchgate.net This interaction is often favored over the O-H···O hydrogen bond between two carboxylic acid groups. researchgate.net The resulting networks can be simple dimers or extend into one-, two-, or three-dimensional architectures. rsc.org Weak C-H···O hydrogen bonds also play a significant role in consolidating these structures. rsc.org

A key and recurring pattern in the crystal structures of pyrazine monocarboxylic acids is the "carboxylic acid-pyridine" supramolecular synthon. nih.gov This heterosynthon is formed by a primary O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and a pyrazine ring nitrogen, and a secondary C-H···O hydrogen bond between a C-H group on the pyrazine ring and the carbonyl oxygen of the carboxylic acid. nih.gov

The prevalence of this acid-pyridine heterodimer over the more common acid-acid homodimer, which is typical for many carboxylic acids, has been explained through computational energy calculations. nih.gov This synthon is a reliable tool in crystal engineering for designing specific solid-state architectures. nih.govresearchgate.net In cocrystals formed between pyrazine derivatives and other carboxylic acids, similar carboxyl/pyrazine supramolecular heterosynthons, such as R²₂(8) and R²₂(6) motifs, are frequently observed. rsc.org

Table 2: Common Hydrogen Bond Synthons in Pyrazine Carboxylic Acid Systems

| Synthon Type | Description | Participating Groups | Graph Set Notation | Ref. |

|---|---|---|---|---|

| Acid-Pyridine Heterodimer | A robust synthon in monocarboxylic acids. | (carboxyl)O-H···N(pyrazine) and (pyrazine)C-H···O(carbonyl) | R²₂(8) | nih.govrsc.org |

| Acid-Amide Heterosynthon | Observed in cocrystals with pyrazinecarboxamide. | Carboxylic acid and amide groups. | - | acs.org |

Solvent molecules can be incorporated into the crystal lattice of pyrazine carboxylic acids, where they play a crucial role in mediating or modifying the hydrogen-bonding network. missouristate.edu For example, in the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, water molecules participate in the hydrogen bonding, forming O-H···O bonds with the carboxylic acid groups. nih.gov This leads to a (carboxyl)O-H···O(water) hydrogen bond synthon, which is a recurring pattern in the structures of pyrazine dicarboxylic acids. nih.gov

In the dimethylsulfoxide (DMSO) complex of 2,6-bis(4'-carboxyphenyl)pyrazine, the DMSO molecules act as bridges, connecting ribbons of the pyrazine derivative through hydrogen bonds. missouristate.edu The solubility of pyrazine-2-carboxylic acid in polar protic solvents like water is due to the formation of hydrogen bonds between the carboxylic acid group and the solvent molecules. solubilityofthings.commasterorganicchemistry.com The specific solvent system used during crystallization can thus dictate the final supramolecular architecture. iucr.org

Pi-Stacking Interactions in Pyrazine Systems

Pi-stacking (π-π) interactions are a fundamental type of non-covalent interaction involving aromatic π systems. libretexts.orgwikipedia.org These interactions are crucial in the self-assembly of molecules and play a pivotal role in the structure of biological macromolecules and the design of supramolecular architectures. wikipedia.orgacs.org In heteroaromatic systems like that found in 3-(Pyrazin-2-yl)but-2-enoic acid, π-π interactions are ubiquitous. acs.org

Studies on pyrazine dimers show that the most stable conformation involves the monomer units stacked in parallel planes with a displaced geometry, rather than a direct face-to-face arrangement. acs.org This preference for an offset configuration is a recurring theme in aromatic interactions and is attributed to a balance between Pauli repulsion and dispersion forces. chemrxiv.org The stabilization energy for the most stable stacked pyrazine dimer has been calculated at -4.14 kcal/mol, which is notably stronger than the stabilization energy for the benzene (B151609) dimer. acs.org These interactions are a combination of dispersion forces and electrostatic contributions, which can be attractive or repulsive depending on the specific geometry and substituents of the interacting rings. libretexts.orgchemrxiv.org For instance, the interaction between an electron-rich benzene ring and an electron-poor hexafluorobenzene (B1203771) ring is a classic example of a favorable π donor-acceptor interaction. libretexts.orgwikipedia.org The pyrazine ring in this compound, with its electron-withdrawing nitrogen atoms, influences the nature of its potential π-stacking interactions.

Table 1: Calculated Stabilization Energies for Stacked Aromatic Dimers

| Dimer | Most Stable Geometry | Stabilization Energy (kcal/mol) |

|---|---|---|

| Pyridine (B92270) | Displaced | -3.39 acs.org |

| Pyrazine | Displaced | -4.14 acs.org |

| sym-Triazine | Displaced | -4.02 acs.org |

| sym-Tetrazine | Displaced | -3.90 acs.org |

Crystal Engineering Principles Applied to Pyrazine-Containing Compounds

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. A key concept in this field is the use of "supramolecular synthons," which are robust and predictable non-covalent interactions that act as reliable building blocks for crystal construction. rsc.orgrsc.org

For pyrazine-containing compounds that also possess a carboxylic acid group, such as this compound, a particularly important and well-exploited synthon is the pyridine-carboxylic acid interaction. rsc.orgrsc.orghw.ac.uk This robust hydrogen-bonding motif forms between the nitrogen atom of the pyrazine ring and the hydroxyl group of the carboxylic acid. Research has shown that this interaction is consistently used in the formation of cocrystals between pyrazine and various dicarboxylic acids. rsc.orgrsc.org These cocrystals frequently feature infinite one-dimensional chains where the pyrazine and acid molecules are linked by this reliable synthon. rsc.orgrsc.org The predictable nature of such synthons allows for the rational design of new solid forms with tailored physicochemical properties. Molecules like pyrazine derivatives can be considered "tectons," or building blocks, for the programmed self-assembly of more complex supramolecular structures. rsc.org

Polymorphism and Cocrystal Formation

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Cocrystallization, the formation of a crystal containing two or more neutral molecules, is a primary strategy in crystal engineering to modify the properties of a solid. rsc.org

While solution-based crystallization is a traditional method for obtaining cocrystals, it can present challenges, such as the preferential crystallization of the least soluble component. rsc.org Mechanochemical methods, such as grinding, offer a powerful and often more efficient alternative. rsc.orgacs.org These solvent-free or low-solvent techniques can circumvent issues associated with solubility differences. rsc.org

The synthesis of cocrystals of pyrazine with dicarboxylic acids has been successfully achieved through mechanochemical grinding. rsc.orgrsc.org In a typical procedure, equimolar amounts of pyrazine and a dicarboxylic acid are ground together in a ball mill. rsc.org The crystallinity of the resulting material can often be improved by liquid-assisted grinding (LAG), where a small amount of a liquid, such as methanol (B129727), is added to the grinding mixture. rsc.orgacs.org This method has proven reliable for producing cocrystals sustained by the predictable COOH···Narom supramolecular heterosynthon. acs.org

An important aspect of cocrystal characterization is their stability, particularly their tendency to dissociate into their constituent components. This process is often influenced by environmental factors like temperature and humidity. rsc.orghw.ac.ukresearchgate.net

A study on a cocrystal of pyrazine and phthalic acid demonstrated that its dissociation kinetics are dependent on both temperature and ambient humidity. rsc.orgrsc.orghw.ac.uk Cocrystals can be susceptible to dissociation in the presence of water, especially when there are significant differences in the aqueous solubilities of the coformers. researchgate.net The dissolution of a cocrystal can lead to a state of supersaturation with respect to one or both components. uiowa.edu If the level of supersaturation is high enough, it can trigger the rapid precipitation of a more stable solid form, such as a hydrate (B1144303) of one of the coformers. uiowa.edu This phenomenon, known as non-congruent dissolution, results in the transformation of the cocrystal on the solid surface during the dissolution process. uiowa.edu The stability of a cocrystal in an aqueous environment can be assessed thermodynamically through slurry experiments. researchgate.net

Analytical Method Development

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical characterization of pyrazine (B50134) compounds. The choice of technique is often dictated by the volatility and polarity of the specific pyrazine derivative being analyzed.

High-Performance Liquid Chromatography (HPLC) for Pyrazine Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile pyrazine derivatives. mdpi.com While many pyrazines are volatile, those with functional groups like the carboxylic acid in "3-(Pyrazin-2-yl)but-2-enoic acid" may be more amenable to HPLC analysis. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

For instance, reversed-phase columns are commonly employed, and the mobile phase often consists of a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The addition of ion-pair reagents to the mobile phase can be beneficial for improving the retention and peak shape of acidic or basic analytes. nih.gov UV detection is frequently used due to the presence of chromophores in the pyrazine ring. mdpi.com

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS)

For enhanced separation efficiency and superior sensitivity, Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), has become an invaluable tool. nih.govdoaj.org UPLC utilizes columns with smaller particle sizes, leading to faster analysis times and improved resolution compared to conventional HPLC. amazonaws.com

The coupling of UPLC with MS/MS provides a high degree of selectivity and allows for the confident identification and quantification of pyrazine derivatives, even at trace levels. nih.govdoaj.org This is particularly advantageous when analyzing complex samples where co-elution with matrix components can be a challenge. In UPLC-MS/MS analysis of pyrazines, electrospray ionization (ESI) in positive mode is commonly used. nih.gov The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of volatile alkylpyrazines. nih.govresearchgate.net This method is well-suited for many pyrazine compounds due to their inherent volatility. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification. youtube.com

A significant challenge in GC-MS analysis of pyrazines is that many positional isomers exhibit very similar mass spectra, making unambiguous identification difficult. nih.govresearchgate.net To overcome this, retention indices (RIs) are often used in conjunction with mass spectral data for more confident identification. nih.govresearchgate.net The choice of the GC column's stationary phase is crucial for achieving the desired separation of isomers. nih.gov

Sample Preparation Methodologies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of "this compound" and other pyrazine derivatives. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and pre-concentrate the analytes to a level suitable for instrumental analysis.

Extraction Techniques (e.g., Liquid-Phase Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a traditional method used to isolate pyrazines from aqueous solutions. oup.comnih.gov This technique involves partitioning the pyrazines between the aqueous sample and an immiscible organic solvent. oup.comnih.gov The choice of solvent is critical; for instance, hexane (B92381) has been used to extract pyrazines without co-extracting undesirable imidazole (B134444) derivatives. oup.comnih.gov However, LLE can be labor-intensive and may require multiple extraction steps to achieve high recovery. oup.comnih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. oup.com In SPE, the sample is passed through a solid sorbent material that retains the analytes of interest. oup.com Interfering components are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. oup.com For pyrazine compounds, C18-bonded silica (B1680970) is a common sorbent material. oup.comnih.gov

Microextraction Methods (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and often automated technique for extracting volatile and semi-volatile compounds. researchgate.netscispace.com It is particularly well-suited for the analysis of pyrazines in various matrices. researchgate.netscispace.comnih.gov In headspace SPME (HS-SPME), a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. nih.govresearchgate.net The volatile pyrazines partition onto the fiber, which is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. nih.govmdpi.com The selection of the fiber coating is crucial for efficient extraction. researchgate.netnih.gov For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown high efficiency for extracting a broad range of pyrazines. scispace.comnih.gov